tert-Butyl 1,2,3-thiadiazol-5-ylcarbamate
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Overview
Description
tert-Butyl1,2,3-thiadiazol-5-ylcarbamate is an organic compound with the molecular formula C7H11N3O2S It is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl1,2,3-thiadiazol-5-ylcarbamate typically involves the reaction of thiadiazole derivatives with tert-butyl carbamate. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of tert-Butyl1,2,3-thiadiazol-5-ylcarbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl1,2,3-thiadiazol-5-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
tert-Butyl1,2,3-thiadiazol-5-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl1,2,3-thiadiazol-5-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(1,3-thiazol-5-yl)carbamate
- 1,2,3-Thiadiazole derivatives
Uniqueness
tert-Butyl1,2,3-thiadiazol-5-ylcarbamate is unique due to its specific structure, which combines the properties of tert-butyl carbamate and thiadiazole.
Properties
Molecular Formula |
C7H11N3O2S |
---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
tert-butyl N-(thiadiazol-5-yl)carbamate |
InChI |
InChI=1S/C7H11N3O2S/c1-7(2,3)12-6(11)9-5-4-8-10-13-5/h4H,1-3H3,(H,9,11) |
InChI Key |
IGEBDAJWENTTJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=NS1 |
Origin of Product |
United States |
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